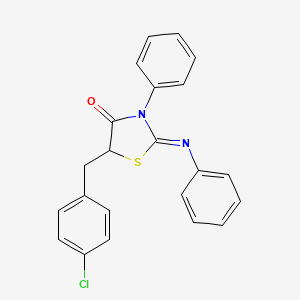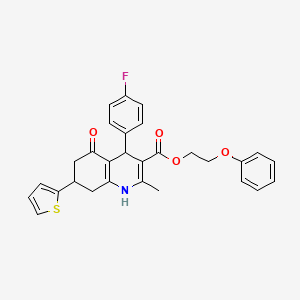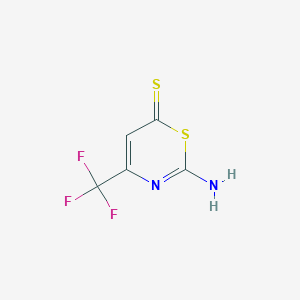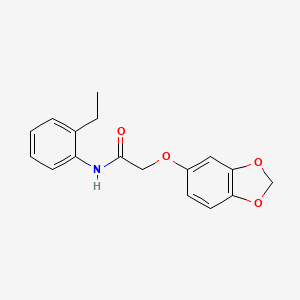![molecular formula C13H15F6N3O B11082348 N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B11082348.png)
N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinyl group and a hexafluoropropanyl moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyridinylamine derivativeCommon reagents used in these reactions include halogenating agents, nucleophiles, and amide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and hexafluoropropanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinyl derivatives and hexafluoropropanyl-containing molecules. Examples include:
- N-(2,6-dimethyl-3-pyridinyl)-4-nitrobenzamide
- 4-amino-N-(2,6-dimethyl-3-pyridinyl)benzamide
Uniqueness
The uniqueness of N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C13H15F6N3O |
|---|---|
Molecular Weight |
343.27 g/mol |
IUPAC Name |
N-[2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide |
InChI |
InChI=1S/C13H15F6N3O/c1-4-10(23)22-11(12(14,15)16,13(17,18)19)21-9-6-7(2)5-8(3)20-9/h5-6H,4H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
ZPRFXZHLKQVOAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=CC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,3,3,3-Tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B11082288.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)acetamide](/img/structure/B11082293.png)
![Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11082299.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B11082306.png)
![N-cyclohexyl-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11082308.png)
![3,3,3-trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide](/img/structure/B11082311.png)
![(2E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B11082317.png)

![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082339.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one](/img/structure/B11082341.png)
![1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11082351.png)
